molecular formula C8H10O2 B8481185 7-Hydroxyspiro[2.5]oct-6-en-5-one

7-Hydroxyspiro[2.5]oct-6-en-5-one

Cat. No.: B8481185
M. Wt: 138.16 g/mol
InChI Key: BXLKRLBMDZIWGT-UHFFFAOYSA-N
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Description

7-Hydroxyspiro[2.5]oct-6-en-5-one is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

5-hydroxyspiro[2.5]oct-5-en-7-one

InChI

InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h3,9H,1-2,4-5H2

InChI Key

BXLKRLBMDZIWGT-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=CC(=O)C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.75 g Sodium added in portions to 240 ml of methanol and the solution is heated to reflux for 1 hour. 28.4 ml Dimethylmalonate are added and the mixture is heated to reflux for another 10 minutes. The mixture is cooled to 35° C., 350 g 1-cyclobutylidenepropan-2-one (7% in 1,2-dichlorobenzene) are added and the mixture is refluxed for 1 hour. After recooling to room temperature a solution of 28.0 g potassium hydroxide in 130 ml water are added and the mixture is refluxed for 1 hour. The mixture is cooled to room temperature, the pH is adjusted to 1.5 by careful addition of half saturated hydrochloric acid and it is refluxed for 1 hour. The mixture is cooled to room temperature and the aqueous phase is extracted with ethyl acetate. The combined organic phases are dried over sodium sulfate, concentrated in vacuo and the residue is purified by chromatography on silica gel (petroleum ether/ethyl acetate 50:50).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step Two
Quantity
350 g
Type
reactant
Reaction Step Three
Quantity
28 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
solvent
Reaction Step Six

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